(Dodecylmercapto)succinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6188-78-9 |
|---|---|
Molecular Formula |
C16H30O4S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-dodecylsulfanylbutanedioic acid |
InChI |
InChI=1S/C16H30O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21-14(16(19)20)13-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
RCBWERUHDMBSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Dodecylmercapto Succinic Acid and Its Derivatives
General Approaches to Succinic Acid Synthesis
Succinic acid, a dicarboxylic acid, serves as a crucial platform chemical for a wide range of applications, including the synthesis of polymers, resins, and pharmaceuticals. wikipedia.org Its production can be broadly categorized into conventional chemical methods and more sustainable biotechnological routes.
Conventional Organic Synthesis Routes for Dicarboxylic Acids
Historically, succinic acid was produced from fossil fuels through various petrochemical processes. nih.govtypology.com Common industrial methods include the catalytic hydrogenation of maleic acid or maleic anhydride (B1165640). wikipedia.orgtypology.com Another route involves the oxidation of 1,4-butanediol (B3395766). wikipedia.org The oxidation of butane (B89635) or benzene (B151609) can also lead to the formation of maleic anhydride, which is subsequently hydrogenated to yield succinic acid. typology.com These chemical synthesis methods, while well-established, are often associated with environmental concerns due to their reliance on non-renewable resources. typology.com
The synthesis of succinic acid derivatives can be achieved through several strategies. One common approach involves the reaction of two 2-carbon units, such as the reaction of an enolate with an electrophile. tandfonline.com Another method is the alkylation of a malonate followed by decarboxylation to produce substituted succinic acids. tandfonline.com The Stobbe condensation, which involves the reaction of a dialkyl succinate (B1194679) with an aldehyde or a ketone in the presence of a base, is also a viable method for creating alkylidene succinic acid derivatives. google.com
Biotechnological Production Pathways for Succinic Acid (e.g., microbial fermentation)
In recent years, there has been a significant shift towards the biotechnological production of succinic acid from renewable biomass, which is considered a more sustainable and environmentally friendly alternative. nih.govtypology.comresearchgate.net This process typically involves the fermentation of sugars by various microorganisms. wikipedia.org
Several bacterial strains, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered Escherichia coli, are known to produce succinic acid through anaerobic fermentation. typology.comresearchgate.net Actinobacillus succinogenes is particularly promising for industrial applications due to its ability to ferment a wide variety of carbon sources. researchgate.net These microorganisms utilize the reductive branch of the tricarboxylic acid (TCA) cycle to convert glucose into succinate. wikipedia.org The key step in this pathway is the carboxylation of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate (OAA), a reaction that consumes CO2. nih.govresearchgate.net
Yeast strains, such as Saccharomyces cerevisiae and Yarrowia lipolytica, also produce succinic acid as a co-product of ethanolic fermentation. nih.gov Advances in metabolic engineering have significantly improved the yields of bio-based succinic acid, making it a competitive alternative to petrochemical-based production. nih.govnih.gov For instance, an engineered strain of Corynebacterium glutamicum has been shown to produce high concentrations of succinic acid under optimized conditions. typology.com
| Microorganism | Substrate | Succinic Acid Titer | Yield | Reference |
| Actinobacillus succinogenes (engineered) | Lignocellulosic hydrolysate (barley straw) | 22.2 g/L | 0.64 g/g | nih.gov |
| Enterobacter cloacae (engineered) | Glucose | 20.3 g/L | 0.168 mol/mol | nih.gov |
| Corynebacterium glutamicum S071 | Optimized anaerobic conditions | 152.2 g/L | typology.com |
Strategies for Incorporating Dodecylmercapto Moieties
The introduction of a dodecylmercapto group onto the succinic acid framework can be accomplished through several synthetic strategies. These methods primarily involve the reaction of a dodecanethiol with a suitable succinic acid derivative.
Nucleophilic Addition Reactions to Unsaturated Succinic Acid Derivatives
One of the most direct methods for synthesizing (Dodecylmercapto)succinic acid is through the nucleophilic addition of dodecanethiol to an unsaturated succinic acid derivative, such as maleic acid or its esters. This reaction, a type of Michael addition, involves the attack of the thiolate anion on the double bond of the activated alkene. bham.ac.uk The reaction is typically base-catalyzed, with a base like triethylamine (B128534) (NEt3) deprotonating the thiol to form a more nucleophilic thiolate anion. alfa-chemistry.com This anion then adds to the electron-deficient double bond of the maleic acid derivative.
The nucleophilic addition of thiols to activated alkynes is also a well-established reaction that proceeds with high efficiency. bham.ac.uk While not directly applicable to maleic acid, this highlights the general reactivity of thiols as nucleophiles in conjugate addition reactions.
Esterification and Amidation Routes with Mercaptan-Containing Precursors
An alternative approach involves the esterification or amidation of succinic acid or its anhydride with a precursor that already contains the dodecylmercapto group. For instance, succinic anhydride can be reacted with an alcohol or thiol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). stackexchange.com This method, known as Steglich esterification, is particularly useful for forming esters with sterically hindered alcohols. stackexchange.com
The esterification of succinic acid can also be carried out using various catalysts, including organic metal catalysts and solid acid catalysts. researchgate.netkoreascience.kr The reaction kinetics and efficiency can be influenced by factors such as the catalyst used, reaction temperature, and the presence of water. researchgate.netkoreascience.kr Computational studies have also been employed to understand the mechanisms of esterification in the absence of a catalyst. rsc.org
Free Radical Addition Mechanisms for Thioether Formation
The free-radical addition of thiols to alkenes, known as the thiol-ene reaction, provides another powerful method for forming thioethers. acsgcipr.orgwikipedia.org This reaction proceeds via an anti-Markovnikov addition, where a thiyl radical adds to the alkene. acsgcipr.orgwikipedia.org The thiyl radical can be generated by photolysis, heat, or the use of a radical initiator like AIBN. acsgcipr.orgwikipedia.orgresearchgate.net
Green Chemistry Principles in this compound Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. nih.govchemrxiv.org
In the context of synthesizing this compound, which is typically formed through the thiol-ene addition of dodecanethiol to an unsaturated dicarboxylic acid like maleic acid or its anhydride, microwave assistance can be particularly beneficial. The reaction involves polar intermediates and reagents that can efficiently absorb microwave energy. This can accelerate the formation of the desired product while minimizing the potential for side reactions and thermal decomposition that can occur with prolonged heating. amazonaws.com
The optimization of microwave-assisted synthesis for this compound would involve a systematic study of various parameters to maximize efficiency and yield.
Interactive Data Table: Parameters for Microwave-Assisted Synthesis Optimization
| Parameter | Range/Options | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO), polar protic (e.g., ethanol, water), or solvent-free | To facilitate efficient microwave absorption and dissolve reactants. Solvent-free conditions are ideal for green synthesis. |
| Catalyst | Acid or base catalysts, or catalyst-free | To promote the thiol-ene addition. Catalyst-free conditions are preferred to simplify purification. |
| Temperature (°C) | 50 - 150 | To provide sufficient energy for the reaction while minimizing decomposition. |
| Microwave Power (W) | 100 - 300 | To control the rate of heating and maintain the desired reaction temperature. |
| Reaction Time (min) | 1 - 30 | To achieve complete conversion of reactants with minimal energy input. |
By fine-tuning these parameters, it is possible to develop a highly efficient and environmentally friendly microwave-assisted protocol for the synthesis of this compound.
The elimination or replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. cmu.edu Solvent-free reactions, also known as solid-state or neat reactions, offer numerous advantages, including reduced pollution, lower costs, and simplified processes and work-up procedures. researchgate.net When the complete absence of a solvent is not feasible, the use of environmentally benign alternatives such as water or bio-derived solvents is a highly desirable approach. nih.gov
For the synthesis of this compound, a solvent-free approach would involve the direct reaction of dodecanethiol with maleic acid or maleic anhydride. This can be facilitated by grinding the reactants together or by heating them to their melting point. The use of succinic acid itself as a biodegradable and versatile Brønsted acid catalyst has been shown to be effective in promoting various organic reactions under solvent-free conditions, suggesting its potential utility in the synthesis of its own derivatives. researchgate.netcmu.ac.thniscpr.res.in
The interaction of maleic acid with thiol compounds has been studied, and the formation of addition products is well-established, providing a basis for a solvent-free approach. scispace.com The key challenge in a solvent-free system is ensuring sufficient mixing and contact between the reactants to allow the reaction to proceed to completion.
Interactive Data Table: Comparison of Reaction Systems for this compound Synthesis
| Reaction System | Advantages | Disadvantages | Key Research Findings |
| Solvent-Free | Reduced waste, lower cost, simplified work-up, potential for higher throughput. | May require higher temperatures, potential for poor mixing of solid reactants, limited to thermally stable compounds. | Succinic acid can act as an effective catalyst in solvent-free syntheses of various heterocyclic compounds. researchgate.netcmu.ac.thniscpr.res.in |
| Water as Solvent | Non-toxic, non-flammable, inexpensive, readily available. | Limited solubility of nonpolar reactants like dodecanethiol, may require phase-transfer catalysts. | The hydrophobic effect in water can sometimes accelerate reaction rates. |
| Deep Eutectic Solvents (DES) | Low volatility, non-flammable, often biodegradable, tunable properties. | Can be viscous, may require higher temperatures for good reactivity, recycling of the solvent can be challenging. | Choline chloride-oxalic acid based DES has been used as an efficient and recyclable catalyst/solvent system for domino reactions. psu.edu |
| Bio-derived Solvents (e.g., Cyrene, 2-MeTHF) | Renewable feedstock, often biodegradable, lower toxicity than traditional solvents. | Can be more expensive than conventional solvents, may have different solvency properties requiring reaction re-optimization. | These solvents are increasingly being adopted as sustainable alternatives in various organic transformations. |
The development of solvent-free or environmentally benign reaction systems for the synthesis of this compound is a promising area of research that aligns with the broader goals of sustainable chemistry. By minimizing or eliminating the use of hazardous solvents, the chemical industry can significantly reduce its environmental impact while potentially improving the efficiency and cost-effectiveness of chemical production.
Polymer Science Applications of Dodecylmercapto Succinic Acid
Role as a Chain Transfer Agent in Controlled Polymerization
In the realm of polymer synthesis, achieving a desired molecular weight and a narrow molecular weight distribution is paramount for tailoring the final properties of the material. (Dodecylmercapto)succinic acid, by virtue of its thiol group, functions effectively as a chain transfer agent, particularly in free radical polymerization.
Mechanism of Chain Transfer in Free Radical Polymerization
Chain transfer is a fundamental reaction in polymer chemistry where the activity of a growing polymer chain is terminated and transferred to another molecule, which then initiates a new chain. wikipedia.org This process is critical for controlling the molecular weight of the resulting polymer. Thiols, such as the dodecylmercaptan moiety in this compound, are particularly effective chain transfer agents due to the relative weakness of the sulfur-hydrogen (S-H) bond. researchgate.net
Propagation: Pn• + M → Pn+1•
Chain Transfer: Pn+1• + RSH → Pn+1H + RS•
Re-initiation: RS• + M → P1•
This mechanism highlights how the chain transfer agent is consumed and regenerated in a catalytic cycle, continuously moderating the polymerization process. nih.gov
Application in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated method of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, low polydispersity, and predetermined molecular weights. scispace.comnih.gov RAFT polymerization relies on the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization process. sigmaaldrich.com
While this compound itself is not a conventional RAFT agent, its constituent functional groups are highly relevant to RAFT chemistry. The carboxylic acid functionality is a key feature in the design of specialized RAFT agents. rsc.orgpublish.csiro.au These acid-functionalized RAFT agents can be used to prepare polymers with carboxylic acid end-groups, which are valuable for subsequent bioconjugation or surface attachment. sigmaaldrich.com
Furthermore, recent advancements have explored the direct use of carboxylic acids in RAFT polymerization through radical decarboxylation. scispace.comnih.govresearchgate.net This innovative approach allows for the grafting of polymers directly from substrates containing carboxylic acid groups, expanding the versatility of RAFT polymerization. scispace.comresearchgate.net The thiol group, a core component of this compound, is also central to the synthesis of many RAFT agents.
Influence on Polymer Molecular Weight Control and Distribution
The primary function of a chain transfer agent like this compound is to control the molecular weight of the polymer. The extent of this control is quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). d-nb.info A higher chain transfer constant indicates a more effective chain transfer agent.
The use of mercaptans, particularly dodecyl mercaptan, is a well-established industrial practice for regulating the molecular weight of polymers such as those based on styrene, butadiene, and acrylates. arkema.comrubbernews.com The introduction of a chain transfer agent leads to a decrease in the average molecular weight of the polymer, with the magnitude of the decrease being dependent on the concentration of the chain transfer agent.
By effectively terminating growing chains and initiating new ones, this compound helps to produce a larger number of shorter polymer chains, resulting in a lower average molecular weight and a narrower molecular weight distribution (i.e., a lower polydispersity index). arkema.comgoogle.com This precise control over polymer size is crucial for achieving desired material properties such as melt flow, processability, and mechanical performance. arkema.com
Table 1: Chain Transfer Constants of Various Thiols in Methyl Methacrylate (MMA) Polymerization This table provides context for the reactivity of thiol compounds as chain transfer agents.
| Thiol Compound | Chain Transfer Constant (Ctr) at 60°C | Reference |
|---|---|---|
| Benzenethiol | 2.7 | kpi.ua |
| 2-Naphthalenethiol | 3.0 | kpi.ua |
| 1-Butanethiol | 0.67 | kpi.ua |
| Ethyl-mercaptoacetate | 0.62 | kpi.ua |
| 2-Mercaptoethanol | 0.62 | kpi.ua |
| 2-Propanethiol | 0.38 | kpi.ua |
| 2-Methyl-2-propanethiol | 0.18 | kpi.ua |
Integration into Polymer Architectures
The dual functionality of this compound makes it a valuable monomer for incorporation into various polymer backbones, enabling the synthesis of functionalized polymers with tailored properties.
Synthesis of Functionalized Polyesters, Polyamides, and Poly(ester amide)s
The carboxylic acid group of this compound can readily participate in condensation polymerization reactions with diols and diamines to form polyesters and polyamides, respectively. nih.govresearchgate.net The incorporation of this monomer introduces a pendant dodecylmercapto group along the polymer chain, which can be utilized for further post-polymerization modifications.
Polyesters: Succinic acid and its derivatives are key building blocks for biodegradable polyesters. researchgate.netmdpi.comresearchgate.net By reacting this compound with diols such as 1,4-butanediol (B3395766) or ethylene (B1197577) glycol, functionalized polyesters can be synthesized. nih.govmdpi.com These materials are of interest for applications in drug delivery and tissue engineering, where the pendant thiol groups can be used for attaching bioactive molecules or for cross-linking. nih.gov
Polyamides: The synthesis of polyamides from succinic acid can be challenging due to the tendency of succinic acid to form cyclic imides at high temperatures. researchgate.net However, methods like direct solid-state polymerization have been developed to overcome this issue. researchgate.net Incorporating this compound into a polyamide backbone would yield a material with both the mechanical strength characteristic of polyamides and the reactive functionality of the thiol group.
Poly(ester amide)s: These polymers combine the properties of both polyesters and polyamides, offering a balance of biodegradability and mechanical strength. upc.edursc.org this compound can be incorporated into poly(ester amide)s through various synthetic routes, such as the polycondensation of a diol, a diamine, and the functionalized succinic acid derivative. researchgate.netresearchgate.net The resulting polymers have potential applications in the biomedical field due to their tunable properties and the presence of functional handles for further modification. nih.govupc.edu
Advanced Materials and Nanocomposite Development
Functionalization of Nanoparticle Surfaces
The performance of nanocomposites is heavily dependent on the ability to control the dispersion of nanoparticles within a polymer matrix and to ensure strong interfacial adhesion. (Dodecylmercapto)succinic acid is utilized as a surface functionalization agent to achieve these goals.
The carboxylic acid groups of this compound can be covalently grafted onto the surface of various inorganic nanomaterials that possess hydroxyl groups, such as magnetite (Fe₃O₄), silica (B1680970) (SiO₂), and other metal oxides. This process typically involves a condensation reaction, forming a stable ester or amide linkage. This covalent attachment creates a robust organic layer on the nanoparticle surface, preventing the particles from agglomerating and improving their compatibility with organic matrices. Studies have shown that phosphonate (B1237965) coupling agents can lead to higher grafting rates and more stable functionalization on magnetite nanoparticles compared to carboxylate groups due to the formation of a strong P-O-Fe bond. merckmillipore.com
The process for functionalizing silica nanoparticles often begins with the introduction of amine groups onto the surface using silane (B1218182) coupling agents like 3-aminopropyltrimethoxysilane (B80574) (APTMS). nih.gov Subsequently, the amine-functionalized silica can be reacted with succinic anhydride (B1165640) in a ring-opening reaction to introduce carboxylic acid groups. ontosight.ainih.gov This two-step process allows for a controlled density of carboxylic acid functionalities on the nanoparticle surface. ontosight.ainih.gov
Table 1: Research Findings on Nanoparticle Functionalization
| Nanomaterial | Functionalization Method | Key Findings |
| Silica (SiO₂) Nanoparticles | Two-step process: Amination with APTMS followed by reaction with succinic anhydride. nih.govontosight.ainih.gov | Achieves a controllable graft density of carboxylic acid groups on the surface. ontosight.ainih.gov The functionalized particles show improved redispersibility in common solvents. ontosight.ai |
| Magnetite (Fe₃O₄) Nanoparticles | Direct grafting of carboxylic or phosphonic acids. | Phosphonate coupling agents provide higher grafting rates and greater stability compared to carboxylate coupling agents. merckmillipore.com |
This table presents a summary of research findings on the functionalization of different nanoparticles.
The long dodecyl chain of this compound is hydrophobic, making it compatible with a wide range of polymer matrices. wikipedia.org When grafted onto the surface of inorganic nanoparticles, this long alkyl chain extends into the polymer matrix, creating a "hairy" layer that prevents the nanoparticles from coming into close contact and agglomerating. nih.gov This steric hindrance is crucial for achieving a uniform dispersion of nanoparticles, which is essential for maximizing the mechanical, thermal, and barrier properties of the resulting nanocomposite. wikipedia.orgnih.gov The improved compatibility between the surface-modified filler and the polymer matrix leads to better stress transfer from the polymer to the nanoparticle, resulting in enhanced mechanical strength. wikipedia.org
Role as Dispersing Agents in Nanocomposites
Beyond surface functionalization, this compound and similar amphiphilic molecules can act as effective dispersing agents in the preparation of nanocomposites.
In the case of layered silicates like montmorillonite (B579905) clay, the hydrophilic succinic acid head can interact with the polar silicate (B1173343) layers, while the hydrophobic dodecyl tail facilitates the entry of polymer chains between the layers. This process, known as intercalation, increases the spacing between the silicate layers. researchgate.net Under appropriate processing conditions, such as melt extrusion, the shear forces can further separate these layers, leading to exfoliation, where the individual silicate layers are dispersed throughout the polymer matrix. wikipedia.org The acid activation of montmorillonite can influence the intercalation process of cationic surfactants, affecting the basal spacing of the clay layers. researchgate.net
This compound acts as a molecular bridge, or compatibilizer, between the dissimilar inorganic and organic phases in hybrid materials. wikipedia.org The succinic acid moiety provides strong adhesion to the inorganic surface, while the dodecylmercaptan tail becomes entangled with the polymer chains. This dual functionality improves the interfacial adhesion, leading to a more homogeneous material with enhanced properties. Silane coupling agents are commonly employed to enhance the dispersion of nanoparticles in polymer matrices by forming a stable bridge between hydrophilic nanoparticles and hydrophobic polymers. wikipedia.org
Table 2: Impact of Surface Modification on Nanocomposite Properties
| Nanocomposite System | Role of this compound or similar modifier | Observed Improvements |
| Silica/Polymer Nanocomposite | Surface modifier for silica nanoparticles. wikipedia.org | Enhanced dispersion, reduced agglomeration, improved mechanical and dielectric properties. wikipedia.org |
| Clay/Polymer Nanocomposite | Intercalating and exfoliating agent for layered silicates. wikipedia.orgresearchgate.net | Increased basal spacing of clay layers, leading to potential for exfoliation and improved mechanical properties. wikipedia.orgresearchgate.net |
This table summarizes the effects of using modifiers like this compound in different nanocomposite systems.
Applications in Advanced Composite Materials
The ability of this compound to improve nanoparticle dispersion and interfacial adhesion translates into a wide range of potential applications in advanced composite materials. These materials are sought after in industries where high performance is critical. For instance, in the automotive and aerospace sectors, lightweight materials with high strength and stiffness are in constant demand to improve fuel efficiency and performance. The incorporation of well-dispersed, functionalized nanoparticles can lead to composites with superior mechanical properties.
Furthermore, the enhanced barrier properties of nanocomposites containing exfoliated clays (B1170129) can be utilized in packaging applications to extend the shelf life of food and beverages. In the electronics industry, the uniform dispersion of conductive nanoparticles can lead to the development of materials with tailored electrical properties for applications such as electrostatic discharge (ESD) protection and electromagnetic interference (EMI) shielding.
Information on this compound for Advanced Materials Applications is Not Currently Available in Publicly Accessible Scientific Literature
Following a comprehensive and targeted search of scientific databases, academic journals, and patent repositories, it has been determined that there is a significant lack of publicly available information regarding the use of the chemical compound This compound in the field of advanced materials and nanocomposite development.
The specific topics of interest outlined for this article were:
Enhancing Mechanical Properties and Thermal Stability
Influence on Rheological Behavior of Composites
The scientific literature is rich with information on the parent compound, succinic acid , and its various derivatives, such as poly(butylene succinate) (PBS), which are widely studied for their role in creating biodegradable polymers and other materials. However, the specific properties and applications of the this compound derivative, which features a dodecyl mercaptan group, are not documented in the accessible literature in the context of material science as requested.
Consequently, it is not possible to generate a scientifically accurate and authoritative article on this specific subject that adheres to the requested outline. The creation of such an article would require non-existent data and would not meet the standards of factual, evidence-based reporting.
Spectroscopic and Chromatographic Characterization of Dodecylmercapto Succinic Acid and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be observed.
The presence of the carboxylic acid groups would be confirmed by a broad O-H stretching band, typically observed in the region of 3400-2400 cm⁻¹. researchgate.net The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700 cm⁻¹. researchgate.net In the spectrum of mercaptosuccinic acid, a peak at 1680 cm⁻¹ is attributed to the C=O stretching vibration. researchgate.net
The long dodecyl chain will be evidenced by characteristic C-H stretching vibrations. Asymmetric and symmetric stretching of methylene (CH₂) groups typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The presence of the terminal methyl (CH₃) group would also contribute to these absorptions.
The C-S stretching vibration is generally weaker than the other characteristic bands and is expected in the fingerprint region, around 600-700 cm⁻¹. researchgate.net For instance, in a zirconium-mercaptosuccinic acid metal-organic framework, the C-S bond vibration is observed at 650 cm⁻¹. researchgate.net The S-H stretching band of a free thiol group, which would be present in the reactant mercaptosuccinic acid, is typically found around 2550-2600 cm⁻¹. researchgate.net The absence of this peak in the product's spectrum would indicate the successful formation of the thioether linkage.
Table 1: Predicted FTIR Spectral Data for (Dodecylmercapto)succinic Acid
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-2400 | O-H stretch (broad) | Carboxylic Acid |
| 2920 | C-H stretch (asymmetric) | Dodecyl Chain (CH₂) |
| 2850 | C-H stretch (symmetric) | Dodecyl Chain (CH₂) |
| ~1700 | C=O stretch (strong) | Carboxylic Acid |
| ~1420 | COO⁻ symmetric stretch | Carboxylate |
| ~1300 | C-O stretch | Carboxylic Acid |
| 600-700 | C-S stretch | Thioether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the succinic acid backbone and the dodecyl chain. The protons of the carboxylic acid groups (-COOH) are expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm.
The protons on the succinic acid moiety would give rise to a characteristic splitting pattern. The methine proton (CH) adjacent to the sulfur atom and a carboxylic acid group would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂) of the succinic acid backbone would also exhibit complex splitting patterns due to coupling with the methine proton.
The dodecyl chain protons would show characteristic signals in the upfield region of the spectrum. The terminal methyl group (-CH₃) is expected to appear as a triplet around 0.8-0.9 ppm. The methylene groups of the long alkyl chain would produce a large, broad multiplet between approximately 1.2-1.6 ppm. The methylene group attached to the sulfur atom (-S-CH₂-) would be deshielded and is expected to resonate further downfield, likely in the range of 2.5-3.0 ppm, appearing as a triplet.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.8-0.9 | Triplet | -CH₃ (terminal methyl of dodecyl chain) |
| 1.2-1.6 | Multiplet | -(CH₂)₉- (methylene groups of dodecyl chain) |
| 2.5-3.0 | Triplet | -S-CH₂- (methylene group attached to sulfur) |
| 2.5-3.5 | Multiplet | -CH₂-COOH (methylene group of succinic acid) |
| 3.0-4.0 | Multiplet | -CH(S)-COOH (methine group of succinic acid) |
| 10-13 | Broad Singlet | -COOH (carboxylic acid protons) |
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the most downfield region of the spectrum, typically between 170-185 ppm. youtube.com
The carbons of the succinic acid backbone would appear in the intermediate region of the spectrum. The methine carbon attached to the sulfur atom (-CH(S)-) and the methylene carbon (-CH₂-COOH) would have distinct chemical shifts.
The carbons of the dodecyl chain will be observed in the upfield region. The terminal methyl carbon (-CH₃) is expected to have a chemical shift around 14 ppm. The numerous methylene carbons of the long alkyl chain will give rise to a cluster of peaks between 22-32 ppm. The carbon of the methylene group attached to the sulfur atom (-S-CH₂-) would be slightly downfield compared to the other methylene carbons of the chain due to the influence of the sulfur atom.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~14 | -CH₃ (terminal methyl of dodecyl chain) |
| 22-32 | -(CH₂)₉- (methylene groups of dodecyl chain) |
| ~35 | -S-CH₂- (methylene group attached to sulfur) |
| 35-45 | -CH₂-COOH (methylene group of succinic acid) |
| 45-55 | -CH(S)-COOH (methine group of succinic acid) |
| 170-185 | -COOH (carbonyl carbons of carboxylic acids) |
For unambiguous assignment of the proton and carbon signals, especially for the complex multiplets of the succinic acid backbone, advanced 2D NMR techniques would be highly beneficial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the connectivity of the protons within the succinic acid moiety and the dodecyl chain, for instance, confirming the coupling between the -S-CH₂- protons and the adjacent methylene group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through its fragmentation pattern.
The molecular ion peak ([M]⁺ or [M-H]⁻ in negative ion mode) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A common fragmentation pathway for long-chain dicarboxylic acids involves the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. researchgate.netcdnsciencepub.com The cleavage of the C-S bond could also be a prominent fragmentation pathway, leading to the formation of ions corresponding to the dodecylthiol fragment and the succinic acid fragment. The fragmentation of the dodecyl chain itself would likely produce a series of ions separated by 14 Da, corresponding to the loss of successive methylene units. Analysis of the fragmentation of dicarboxylic acids has shown that the fragmentation pathways are strongly dependent on the chain length. cdnsciencepub.com
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
|---|---|
| [M]⁺ or [M-H]⁻ | Molecular Ion |
| [M-18] | Loss of H₂O |
| [M-44] | Loss of CO₂ |
| [M-62] | Loss of H₂O and CO₂ |
| [C₁₂H₂₅S]⁺ | Dodecylthiol fragment |
| [C₄H₅O₄]⁺ | Succinic acid fragment |
| Series of peaks separated by 14 Da | Fragmentation of the dodecyl chain |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Further fragmentation in tandem mass spectrometry (MS/MS) experiments would provide structural information. Key fragmentation pathways would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the thioether bond. The precise fragmentation pattern is crucial for the structural confirmation of the molecule.
Table 1: Predicted ESI-MS Data for this compound
| Analysis Parameter | Predicted Value |
| Ionization Mode | Negative |
| Parent Ion [M-H]⁻ (m/z) | 333.18 |
| Major Fragment Ions (m/z) | Predictions would include fragments from losses of CO₂, H₂O, and cleavage at the C-S bond. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis. lcms.cz A common derivatization method is silylation, which converts the carboxylic acid groups into their corresponding trimethylsilyl (TMS) esters. und.edu
Once derivatized, GC-MS analysis can effectively separate this compound from potential by-products and impurities. The mass spectrometer provides detailed structural information on the separated components, allowing for their identification. Potential by-products in the synthesis of this compound could include unreacted starting materials such as dodecanethiol and maleic acid, as well as products of side reactions.
A study on the analysis of impurities in bioproduced succinic acid highlighted the effectiveness of GC-MS with trimethylsilylation for identifying and quantifying organic acids, amino acids, and saccharides. lcms.cz This approach allows for the detection of trace-level impurities that could affect the quality and performance of the final product.
Table 2: Hypothetical GC-MS Purity Analysis of a Derivatized this compound Sample
| Retention Time (min) | Compound Identity (as TMS derivative) | Peak Area (%) |
| 12.5 | This compound | 98.5 |
| 8.2 | Dodecanethiol | 0.8 |
| 10.1 | Maleic acid | 0.5 |
| 14.3 | Unknown By-product | 0.2 |
Chromatographic Separations for Purity and Molecular Weight Distribution
Chromatographic techniques are central to assessing the purity of this compound and characterizing the molecular weight distribution of its polymeric derivatives.
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as a monomer or a modifying agent in the synthesis of polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer's molecular weight distribution. GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones.
This analysis provides critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are crucial as they directly influence the physical and mechanical properties of the polymer. The choice of solvent and column is critical for achieving accurate separation and depends on the solubility of the polymer being analyzed.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode for separating acidic compounds. helixchrom.com
The purity of this compound can be determined by injecting a solution of the compound into an HPLC system and monitoring the eluent with a suitable detector, typically a UV detector. The area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram to calculate the purity. Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with an acidic modifier like formic acid) and selecting an appropriate column to achieve good separation of the main compound from any impurities.
For succinic acid and its derivatives, various HPLC methods have been developed, often employing mixed-mode columns to improve the retention and peak shape of these polar compounds. helixchrom.com
Table 3: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Microscopic and Thermal Analysis of Dodecylmercapto Succinic Acid Modified Materials
Electron Microscopy for Morphological and Nanostructural Characterization
Electron microscopy is indispensable for visualizing the effects of (Dodecylmercapto)succinic acid modification on material surfaces and internal structures with high resolution.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a key technique for examining the surface topography of materials modified with this compound. nih.govtescan-analytics.com By scanning a focused beam of electrons over a sample, SEM provides high-resolution images that reveal changes in surface texture, roughness, and the distribution of the modifying agent. tescan-analytics.com
In the context of this compound-modified materials, SEM analysis can elucidate how the modifier alters the surface morphology. For instance, when applied as a coating on a substrate, SEM can show whether the acid forms a uniform film, aggregates into domains, or creates specific surface patterns. In composite materials, it can reveal the dispersion and interfacial adhesion between the modified particles and the matrix. For example, studies on related succinic acid particles have used SEM to characterize their shape and surface features, which can range from smooth to highly structured depending on preparation conditions. researchgate.net The high resolution of SEM is ideal for observing fine surface details, such as microvilli and other protrusive structures on a cellular level, and similar principles apply to engineered materials. nih.gov
Table 1: Representative SEM Findings for Modified Material Surfaces
| Feature | Observation | Implication for this compound Modification |
|---|---|---|
| Surface Texture | Increased surface roughness compared to unmodified material. | Indicates the presence of the organic acid layer on the surface. |
| Coating Uniformity | Formation of a continuous, even layer at low magnifications. | Successful and uniform application of the modifying agent. |
| Particle Aggregation | Observation of localized clusters or islands of the modifier. | Suggests non-uniform distribution or phase separation of the acid. |
| Porosity | Changes in the size and distribution of surface pores. | The modifier may be filling pores or creating new porous structures. |
Transmission Electron Microscopy (TEM) for Nanoparticle Dispersion and Internal Structure
Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal structure of materials and the dispersion of nanoparticles. nih.gov When nanoparticles are surface-modified with this compound, TEM is crucial for visualizing the individual particles, the thickness of the organic coating, and their distribution within a matrix or dispersion. researchgate.net
TEM analysis can directly confirm the successful coating of nanoparticles. The this compound layer, composed of lower atomic number elements (C, H, O, S), typically appears as a faint halo or shell of lower contrast around the denser, inorganic nanoparticle core (e.g., iron oxide). researchgate.net This allows for the measurement of the coating thickness. Furthermore, TEM images reveal the state of dispersion; a successful modification often prevents nanoparticle agglomeration, leading to well-separated particles. nih.gov This is critical as the performance of nanoparticle systems in many applications is dependent on their monodispersity. researchgate.net Correlative methods combining super-resolution microscopy and TEM can even provide multiparametric analysis, linking nanoparticle size to ligand density. nih.gov
Table 2: Typical TEM Observations for this compound-Modified Nanoparticles
| Parameter | Typical Finding | Significance |
|---|---|---|
| Nanoparticle Core Size | Consistent diameter measured for multiple particles. | Confirms the size of the underlying nanoparticle. |
| Coating Visualization | A low-contrast layer surrounding the nanoparticle core. | Direct evidence of the this compound coating. |
| Dispersion State | Nanoparticles are well-separated with minimal aggregation. | Indicates effective surface functionalization leading to colloidal stability. |
| Internal Porosity | Presence or absence of voids within the material structure. | Provides insight into the internal morphology of composite materials. |
Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties
Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging, capable of providing three-dimensional topographical maps at the nanoscale. researchgate.netnih.gov It works by scanning a sharp tip over the sample surface and can be used to characterize the surface of this compound-modified materials with exceptional detail. ireviakine.net
AFM can quantify changes in surface roughness, a key parameter that is often altered by surface modification. nih.gov The data can be used to calculate roughness parameters like the root mean square (Rq), providing a quantitative measure of the surface's texture before and after modification. nih.gov Beyond topography, AFM can also probe local mechanical properties, such as rigidity and friction. nih.gov For a material coated with this compound, this could reveal variations in surface hardness or adhesion related to the distribution of the organic acid. This technique is sensitive enough to characterize the morphology and spatial distribution of nanoscale features, making it ideal for studying self-assembled monolayers or thin films of the modifier. nih.gov
Table 3: AFM Data for Surface Analysis of Modified PEEK Substrate
| Sample | Roughness (Rq) | Observation |
|---|---|---|
| Unmodified PEEK Substrate | ~0.5 nm | An initially smooth surface is present before modification. |
| This compound-Modified PEEK | ~2.0 nm | A significant increase in surface roughness indicates the presence of the coating. |
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. researchgate.net It provides information on the atomic arrangement, identifying crystalline phases and determining the degree of crystallinity. When a material is modified with this compound, XRD can detect several possible changes.
If the substrate material is crystalline, the modification might introduce disorder at the surface, leading to a decrease in the intensity of the substrate's diffraction peaks or the appearance of a broad, amorphous halo. Conversely, if the this compound itself forms a crystalline layer on the surface, new diffraction peaks will appear in the pattern. researchgate.net The positions of these peaks are characteristic of the acid's crystal structure. In studies of related materials, such as cocrystals of piperine (B192125) with succinic acid, the formation of a new crystalline phase is confirmed by a unique PXRD pattern different from the starting materials. researchgate.net Similarly, XRD can distinguish between different polymorphs (e.g., α and β phases) of succinic acid, which may be influenced by the interaction with the substrate. researchgate.net
Table 4: Hypothetical XRD Peak Analysis for a Modified Crystalline Material
| 2θ Angle (degrees) | Unmodified Material | Modified Material | Interpretation |
|---|---|---|---|
| 20.5° | Intense Peak | Intense Peak | Characteristic peak of the crystalline substrate, remains unchanged. |
| 22.8° | Intense Peak | Reduced Intensity | Peak from the substrate is slightly attenuated by the amorphous coating. |
| 26.1° | No Peak | Broad Hump | Appearance of an amorphous halo from the this compound layer. |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is an essential tool for determining the thermal stability of materials and is particularly useful for quantifying the amount of organic modifier, such as this compound, on a substrate. mdpi.com
A typical TGA thermogram of a modified material will show distinct mass loss steps corresponding to the decomposition of different components. The this compound will have a characteristic decomposition temperature range. researchgate.net By measuring the percentage of mass lost in this specific range, one can calculate the weight percentage of the acid in the material. The analysis also reveals whether the modification has altered the thermal stability of the substrate material. For instance, the initial decomposition temperature (T₅%), which is the temperature at which 5% mass loss occurs, is a key indicator of thermal stability. mdpi.com Studies on various succinate-based polyesters show they have high thermal stability, with decomposition occurring at high temperatures. mdpi.com
Table 5: TGA Data for a this compound-Modified Material
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| 190 - 350 | 15.2% | Decomposition of this compound modifier. |
| 350 - 500 | 82.5% | Decomposition of the polymer matrix. |
| > 500 | 2.3% | Residual mass (e.g., inorganic filler). |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to detect and analyze thermal transitions such as melting (Tₘ), crystallization (T꜀), and glass transitions (T₉). tudelft.nlresearchgate.net
For materials modified with this compound, DSC can provide valuable information about the physical state of the modifier and its effect on the bulk material. For example, a sharp endothermic peak would indicate the melting of a crystalline this compound layer, while a step-like change in the baseline would signify a glass transition, characteristic of an amorphous phase. mdpi.com The modification can also influence the thermal properties of the substrate. It might act as a plasticizer, lowering the glass transition temperature of a polymer, or as a nucleating agent, affecting the crystallization temperature and enthalpy. researchgate.net DSC is highly sensitive and can detect subtle changes in the thermal behavior of materials, making it invaluable for quality control and for understanding drug-excipient interactions in pharmaceutical formulations. nih.govnih.gov
Table 6: DSC Thermal Transition Data for a Modified Polymer
| Thermal Event | Unmodified Polymer | Modified Polymer | Interpretation |
|---|---|---|---|
| Glass Transition (T₉) | 125 °C | 118 °C | The modifier has a plasticizing effect on the polymer matrix. |
| Melting Point (Tₘ) | N/A | 165 °C | A distinct melting peak appears, corresponding to the crystalline modifier. |
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For (Dodecylmercapto)succinic acid, MD simulations could provide crucial insights into its behavior in various environments, such as in solution or as part of a larger assembly. These simulations would model the interactions between a this compound molecule and its surrounding molecules (solvent, other monomers, or surfaces).
The primary forces governing these interactions include van der Waals forces, electrostatic interactions, and hydrogen bonding. The long dodecyl chain would be expected to exhibit significant hydrophobic interactions, influencing its aggregation behavior in aqueous solutions and its orientation at interfaces. The succinic acid headgroup, with its carboxyl and thiol functionalities, would participate in hydrogen bonding and potential coordination with metal ions.
A typical MD simulation setup would involve:
System Setup: Placing one or more this compound molecules in a simulation box filled with a solvent (e.g., water, ethanol).
Force Field Application: Assigning a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system based on the positions of its constituent atoms.
Simulation Run: Solving Newton's equations of motion for the system over a specified period, allowing the molecules to interact and evolve.
Analysis of the resulting trajectories would yield information on intermolecular phenomena such as self-assembly, micelle formation, and adsorption onto surfaces. While specific data for this compound is unavailable, studies on similar long-chain alkylthiols have used MD simulations to understand the formation of self-assembled monolayers (SAMs) on various substrates.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. For this compound, DFT calculations would provide detailed information about its molecular geometry, electronic properties, and reactivity.
Key properties that can be calculated using DFT include:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The HOMO-LUMO gap indicates the molecule's stability and its tendency to participate in electronic transitions.
Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which can be used to identify the molecule experimentally.
Reaction Mechanisms: By mapping the potential energy surface for a given reaction, such as the dissociation of the carboxylic protons or the interaction of the thiol group with a metal surface.
A study on mercaptosuccinic acid (the parent molecule without the dodecyl chain) used DFT to investigate its complexing capacity with gold ions, finding that the sulfur atom is the primary site for coordination. nih.gov Similar calculations for this compound would elucidate how the long alkyl chain influences the electronic properties and reactivity of the succinic acid headgroup.
| Calculated Property (Hypothetical) | Description | Potential Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. Likely localized on the sulfur and oxygen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Quantitative Structure-Activity Relationships (QSAR) in Material Performance
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or a specific property. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., size, shape, electronic properties) and an experimentally measured activity.
Predicting Polymerization Efficiency and Processability
While no specific QSAR models for the polymerization of this compound have been published, the methodology could be applied to predict its performance as a monomer or additive in polymerization processes. This compound could potentially be incorporated into polyesters or other polymers via its carboxylic acid groups.
To develop a QSAR model for polymerization, one would need a dataset of various succinic acid derivatives with measured polymerization efficiencies. Molecular descriptors for each derivative, including this compound, would be calculated. These could include:
Topological Descriptors: Related to the connectivity of atoms.
Geometrical Descriptors: Related to the 3D shape of the molecule.
Electronic Descriptors: Such as those derived from DFT calculations (e.g., HOMO/LUMO energies, partial charges).
A statistical method, like multiple linear regression, would then be used to create an equation linking these descriptors to polymerization efficiency. Such a model could predict how the long dodecyl chain affects reactivity and the properties of the resulting polymer.
Modeling Adsorption Phenomena on Functionalized Surfaces
The adsorption of this compound onto surfaces is critical for applications such as corrosion inhibition, surface modification, and lubrication. The thiol group is known to have a strong affinity for metal surfaces (e.g., gold, copper, palladium), while the carboxylic acid groups can interact with metal oxides.
A QSAR model for adsorption could predict the binding affinity or the stability of the adsorbed layer on a specific surface. The "activity" in this case would be an experimental measure of adsorption, such as the surface coverage or the adsorption energy.
| Descriptor Type | Example Descriptor | Relevance to Adsorption |
| Electronic | Partial charge on the sulfur atom | Strength of the thiol-surface bond. |
| Steric | Molecular volume/surface area | How the molecule packs on the surface. |
| Hydrophobicity | LogP (Partition coefficient) | The influence of the dodecyl chain on adsorption from aqueous solution. |
DFT studies on the adsorption of thiols on metal surfaces have shown that the nature of the interaction (physisorption vs. chemisorption) depends on the electronic environment of the sulfur atom. nih.gov A QSAR model would leverage such quantum chemical insights to make predictions for a broader range of molecules without the need for computationally expensive DFT calculations for each one.
Emerging Research Frontiers and Future Prospects for Dodecylmercapto Succinic Acid
(Dodecylmercapto)succinic acid, a derivative of the versatile platform chemical succinic acid, is at the forefront of new research aimed at creating advanced materials with novel functionalities. Its unique molecular structure, featuring a hydrophilic dicarboxylic acid head and a long hydrophobic dodecylmercapto tail, opens up a wide array of possibilities in materials science and sustainable chemistry. Researchers are actively exploring its potential, from creating multifunctional derivatives to integrating it into smart materials and developing sustainable manufacturing processes.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (Dodecylmercapto)succinic acid in complex biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification due to its high sensitivity and selectivity. Structural characterization can be enhanced using Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and confirm molecular integrity . For conformational studies, microwave and millimeter wave spectroscopy provides collision-free environmental data to resolve structural anomalies, such as methylene unit folding .
Q. How can researchers optimize synthetic pathways for this compound production?
- Answer : Employ bioengineering approaches to modify metabolic pathways in microbial strains (e.g., Actinobacillus succinogenes or Synechocystis sp.). Key steps include:
- Inactivating genes responsible for byproduct formation (e.g., ldhA, pflB) to redirect metabolic flux toward succinic acid .
- Using dynamic metabolic analysis to identify rate-limiting enzymatic reactions and enhance carbon fixation efficiency .
Q. What experimental designs are effective for optimizing fermentation media components?
- Answer : Plackett-Burman (PBD) and central composite designs (CCD) are statistically robust for screening critical variables. For example:
- PBD identifies significant factors (e.g., MgCO₃ for pH control, glycerol as a carbon source) .
- CCD refines optimal concentrations using response surface methodology (RSM), achieving >90% saccharification yield in barley straw-based media .
Advanced Research Questions
Q. How can metabolic flux analysis resolve contradictions in succinic acid yield data across different microbial strains?
- Answer : Integrate elementary mode analysis with clustering to quantify pathway efficiencies. For instance, M. succiniciproducens LPK7 achieved a yield of 0.99 g/g glucose by systematically eliminating competing pathways (e.g., acetic acid synthesis) and enhancing PEP carboxykinase activity . Compare flux distributions under varying pH and temperature conditions to identify strain-specific bottlenecks .
Q. What strategies mitigate interference from low-molecular-weight organic acids during succinic acid detection?
- Answer : Pre-treat samples with solid-phase extraction (SPE) to isolate succinic acid derivatives. Use gradient elution in LC-MS/MS to separate co-eluting analytes (e.g., methylmalonic acid). Validate methods using spike-recovery experiments in biological fluids to ensure >95% accuracy .
Q. How do conformational dynamics of this compound influence its biochemical interactions?
- Answer : Employ microwave spectroscopy to map conformers in gas-phase conditions. Theoretical calculations (e.g., density functional theory) can predict energy barriers between folded and extended conformations, which are critical for understanding molecular recognition in enzymatic binding .
Q. What statistical approaches reconcile discrepancies in scale-up fermentation data?
- Answer : Apply ANOVA to validate RSM models (e.g., p < 0.05, Adj. R² > 0.9) . For fed-batch processes, use Monte Carlo simulations to assess variability in feeding rates and substrate inhibition thresholds. A 24-hour feeding protocol at 12.8 mL/h increased succinic acid titer by 24% while reducing byproducts .
Q. How can succinic acid’s role in biochemical pathways be leveraged for disease biomarker discovery?
- Answer : Profile succinic acid levels in clinical samples (e.g., serum, urine) via targeted metabolomics. Correlate aberrant concentrations with pathologies like diabetic nephropathy or mitochondrial disorders. Cross-validate findings using isotopic tracing to confirm pathway-specific contributions (e.g., TCA cycle vs. gut microbiota) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
